2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Beschreibung
2-[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 3,5-difluorobenzenesulfonyl group. The 1,8-naphthyridine scaffold is known for its electron-deficient aromatic system, enabling diverse interactions with biological targets such as enzymes and receptors . The sulfonyl group enhances solubility and stability, while the fluorine atoms at the 3,5-positions of the benzene ring likely improve metabolic resistance and binding specificity through hydrophobic and electrostatic interactions .
Eigenschaften
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c20-15-10-16(21)12-17(11-15)27(25,26)24-8-5-13(6-9-24)18-4-3-14-2-1-7-22-19(14)23-18/h1-4,7,10-13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCNLAQUFCWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activities, and therapeutic applications.
Structural and Functional Comparison Table
Key Observations
Core Structure Variations :
- The 1,8-naphthyridine core in the target compound and Goxalapladib contrasts with the 1,7-naphthyridine in ’s derivative. The 1,8-isomer’s electron-deficient nature may favor interactions with polar enzymatic pockets, whereas 1,7-naphthyridines could exhibit altered binding kinetics due to nitrogen positioning .
- Indole-based analogs like DMPI () lack the naphthyridine scaffold but share piperidine substitutions, suggesting piperidinyl groups are critical for targeting bacterial or eukaryotic pathways .
Substituent Impact :
- Sulfonyl vs. Acetamide Groups : The target compound’s 3,5-difluorobenzenesulfonyl group likely confers stronger hydrogen-bonding capacity and stability compared to Goxalapladib’s acetamide and trifluoromethyl biphenyl moieties, which prioritize lipophilicity for membrane penetration in atherosclerosis .
- Fluorine Positioning : Both the target compound and 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine () utilize 3,5-difluoro substitution, a common strategy to enhance binding to aromatic residues in target proteins. The methyl group in the latter may reduce polarity, favoring blood-brain barrier penetration .
Goxalapladib’s application in atherosclerosis highlights the versatility of 1,8-naphthyridines in cardiovascular drug development, driven by substituent-driven target specificity .
Synergistic Effects :
- DMPI and CDFII () demonstrate that piperidine-substituted compounds can act as synergists, enhancing the efficacy of existing antibiotics. This underscores the scaffold’s adaptability across disease contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
